molecular formula C6H10N2O3 B1681968 (S)-OXIRACETAM CAS No. 88929-35-5

(S)-OXIRACETAM

Cat. No.: B1681968
CAS No.: 88929-35-5
M. Wt: 158.16 g/mol
InChI Key: IHLAQQPQKRMGSS-BYPYZUCNSA-N
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Description

(S)-OXIRACETAM is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered lactams that are commonly found in various natural products and synthetic compounds

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-OXIRACETAM typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an acylating agent, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-OXIRACETAM can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.

Mechanism of Action

The mechanism of action of (S)-OXIRACETAM involves its interaction with specific molecular targets. These may include enzymes or receptors that it binds to, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered lactam.

    Proline: An amino acid with a pyrrolidine ring.

    N-Acetylproline: A derivative of proline with an acetyl group.

Uniqueness

(S)-OXIRACETAM is unique due to its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317414
Record name (S)-Oxiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88929-35-5
Record name (S)-Oxiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88929-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088929355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Oxiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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